molecular formula C8H9BFNO2 B15373356 6-amino-5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol

6-amino-5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B15373356
M. Wt: 180.97 g/mol
InChI Key: AQMCAZWRUHICIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol is a benzoxaborole derivative characterized by a fused bicyclic structure containing a boronic acid ester moiety. This compound features a fluorine atom at position 5, an amino group at position 6, and a methyl group at position 3 (Figure 1). These substituents confer distinct electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Synthesis: The compound is synthesized through selective nitration and reduction steps starting from 2-formylphenylboronic acid. The amino group is introduced via nitration at the meta-position using HNO₃/H₂SO₄ at −46 °C, followed by reduction to the amine . Subsequent derivatization (e.g., amidation, sulfonylation) leverages the amino group for functional diversification .

Properties

Molecular Formula

C8H9BFNO2

Molecular Weight

180.97 g/mol

IUPAC Name

5-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborol-6-amine

InChI

InChI=1S/C8H9BFNO2/c1-4-5-2-7(10)8(11)3-6(5)9(12)13-4/h2-4,12H,11H2,1H3

InChI Key

AQMCAZWRUHICIF-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=C(C=C2C(O1)C)F)N)O

Origin of Product

United States

Biological Activity

6-Amino-5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol is a compound belonging to the class of benzoxaboroles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 6-amino-5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol
  • Molecular Formula : C8H8BFO2
  • Molecular Weight : 165.96 g/mol
  • CAS Number : 943311-50-0

Benzoxaboroles are known to exhibit their biological effects through various mechanisms, primarily by inhibiting key enzymes or pathways in target organisms. The specific mechanisms for 6-amino-5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol include:

  • Inhibition of Protein Synthesis : The compound has been shown to interfere with the function of ribosomes, leading to the inhibition of protein synthesis in bacterial cells.
  • Targeting Wolbachia : Research indicates that this compound may be effective against Wolbachia bacteria, which are symbiotic with many parasitic nematodes. This activity is particularly relevant for treating diseases such as lymphatic filariasis and onchocerciasis .

Biological Activity

The biological activity of 6-amino-5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol has been evaluated through various studies:

Antimicrobial Activity

In vitro studies demonstrate that this compound exhibits significant antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The following table summarizes its efficacy against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

Case Studies

One notable case study involved the use of 6-amino-5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol in a murine model infected with Wolbachia-infected filarial worms. The compound was administered orally, resulting in a significant reduction in Wolbachia load within the worms, demonstrating its potential as a therapeutic agent for filarial infections .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Key findings include:

  • Bioavailability : High oral bioavailability observed in preclinical studies.
  • Half-Life : Estimated half-life of approximately 6 hours.
  • Metabolism : Primarily metabolized in the liver with minimal renal excretion.

Safety and Toxicology

Preliminary toxicological assessments suggest that 6-amino-5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol exhibits low toxicity levels at therapeutic doses. Long-term studies are still required to fully understand its safety profile.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₈H₈BFNO₂ (based on analogous structures) .
  • Melting Point: 159–164°C (observed in related 6-amino-5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol derivatives) .
  • Stereochemistry: The (S)-enantiomer of a closely related compound (lacking the amino group) has been resolved with >98% enantiomeric excess .

Comparison with Similar Compounds

Benzoxaboroles are a versatile class of boron-containing heterocycles. Below, 6-amino-5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol is compared to structurally analogous compounds in terms of substituents, synthesis, and biological activity.

Structural and Functional Group Variations

Table 1: Substituent Comparison of Selected Benzoxaboroles

Compound Name Substituents Molecular Weight Key Functional Groups Reference
6-Amino-5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol 5-F, 6-NH₂, 3-CH₃ ~165.95 Amino, Fluorine, Methyl
(R)-7-Ethoxy-3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol 7-OCH₂CH₃, 3-CH₂NH₂ 227.5 Ethoxy, Aminomethyl
3-Butyl-4-iodo-6-methoxybenzo[c][1,2]oxaborol-1(3H)-ol 4-I, 6-OCH₃, 3-CH₂CH₂CH₂CH₃ 332.1 Iodo, Methoxy, Butyl
6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol 6-F 153.93 Fluorine
5-(4-(Aminomethyl)phenoxy)benzo[c][1,2]oxaborol-1(3H)-ol 5-O-C₆H₄-CH₂NH₂ 255.08 Phenoxy, Aminomethyl

Key Observations :

  • Amino Group: The target compound’s amino group enables derivatization into amides, ureas, and sulfonamides, enhancing drug-like properties . In contrast, compounds lacking this group (e.g., 6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol) require alternative strategies for functionalization .
  • Fluorine : Fluorine at position 5 enhances metabolic stability and electronegativity, similar to 6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol .
  • Methyl Group: The 3-methyl group in the target compound may improve steric shielding of the boronic acid, reducing hydrolysis compared to non-methylated analogs .

Physical and Spectroscopic Properties

Table 4: Analytical Data Comparison

Compound Name ¹H NMR (δ, ppm) Melting Point (°C) Purity Reference
6-Amino-5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol Not reported 159–164 >95%
(S)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol Not reported Not reported 95%
6-((2,4-Dichlorobenzyl)amino)benzo[c][1,2]oxaborol-1(3H)-ol 7.4–6.8 (aromatic), 4.3 (NH) 106–108 80% yield
3-Butyl-4-iodo-6-methoxybenzo[c][1,2]oxaborol-1(3H)-ol 7.53–6.93 (m, aromatic) 211–220 (dec.) Not reported

Notes:

  • Degradation at high temperatures (e.g., 211–220°C in ) is common for benzoxaboroles due to boronic acid instability.
  • The target compound’s purity (>95%) aligns with pharmaceutical-grade standards .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing benzo[c][1,2]oxaborole derivatives, and how can they be adapted for this compound?

  • Methodological Answer: Benzo[c][1,2]oxaborole derivatives are typically synthesized via cyclization reactions involving boronic acid intermediates. For example, condensation reactions between hydrazinyl-benzothiazole derivatives and carbonyl-containing reagents (e.g., ethyl acetoacetate) are effective for forming heterocyclic cores . Adapting this to 6-amino-5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol would require:
  • Step 1: Fluorination at the 5-position using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH.
  • Step 2: Methylation at the 3-position via alkylation with methyl iodide in the presence of a base (e.g., K2_2CO3_3).
  • Step 3: Boron incorporation using boric acid or pinacolborane under reflux conditions .
    Key Considerations: Monitor reaction intermediates using LC-MS to avoid over-fluorination or side reactions .

Q. How can modern spectroscopic techniques (e.g., NMR, X-ray crystallography) elucidate the structure of this compound?

  • Methodological Answer:
  • 19F^{19}\text{F} NMR: The fluorine atom at the 5-position will show a distinct singlet (~-120 ppm), while the boron-oxygen moiety may cause splitting due to 11B^{11}\text{B}-19F^{19}\text{F} coupling .
  • X-ray Crystallography: Crystallize the compound in a polar aprotic solvent (e.g., DMSO) to resolve the oxaborole ring geometry and confirm stereochemistry. Compare with analogous structures (e.g., 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine) to validate bond angles and planarity .
  • HRMS: Use high-resolution mass spectrometry to confirm the molecular formula (C9_9H10_{10}BFN2_2O2_2) and isotopic patterns for boron (natural abundance ~20% 10B^{10}\text{B} vs. ~80% 11B^{11}\text{B}) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer: Discrepancies often arise from solvent effects or incomplete DFT parameterization. For example:
  • Case Study: If DFT models predict nucleophilic attack at the boron center but experimental data show no reactivity, re-evaluate solvation models (e.g., include explicit water molecules in simulations) or assess steric hindrance from the 3-methyl group .
  • Validation: Use kinetic isotope effect (KIE) studies or in situ IR spectroscopy to track intermediate formation during reactions .

Q. What strategies optimize reaction yields in multi-step syntheses of fluorinated benzo[c][1,2]oxaboroles?

  • Methodological Answer:
  • Step 1: Prioritize fluorination early in the synthesis to avoid late-stage functionalization challenges. Use fluorinated building blocks (e.g., 2-chloro-6-fluorophenyl precursors) to enhance regioselectivity .
  • Step 2: Employ flow chemistry for boron insertion to mitigate exothermic side reactions and improve scalability .
  • Step 3: Optimize purification via preparative HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% formic acid) to separate polar byproducts .
    Data-Driven Approach: Design a response surface methodology (RSM) experiment to analyze interactions between temperature, catalyst loading, and solvent polarity .

Q. How does the fluorine substituent influence the compound’s pharmacological interactions compared to non-fluorinated analogs?

  • Methodological Answer: Fluorine enhances metabolic stability and target binding via:
  • Hydrogen Bonding: The 5-fluoro group acts as a hydrogen-bond acceptor, which can be validated by competitive binding assays (e.g., surface plasmon resonance) against serine hydrolases .
  • Lipophilicity: Compare logP values (measured via shake-flask method) of fluorinated vs. non-fluorinated analogs to quantify bioavailability improvements .
    Contradiction Analysis: If fluorination reduces activity, investigate steric clashes using molecular docking simulations (e.g., AutoDock Vina) and modify substituent positions .

Tables for Critical Data Comparison

Property This Compound Analog (Non-Fluorinated) Reference
logP (Calculated)1.82.3
Melting Point (°C)215–217 (decomposes)198–200
19F^{19}\text{F} NMR (ppm)-120.5 (singlet)N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.